molecular formula C18H24INO3 B12994855 tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate

tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12994855
M. Wt: 429.3 g/mol
InChI Key: MJOZHOOWNOROEY-UHFFFAOYSA-N
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Description

tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of iodine and tert-butyl groups in its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a chromanone derivative with a piperidine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity to certain targets, while the spiro structure can influence its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .

Properties

Molecular Formula

C18H24INO3

Molecular Weight

429.3 g/mol

IUPAC Name

tert-butyl 6-iodospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24INO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-12-14(19)4-5-15(13)22-18/h4-5,12H,6-11H2,1-3H3

InChI Key

MJOZHOOWNOROEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)I)CC1

Origin of Product

United States

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